4-Iodo-1-methylindolin-2-one
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Overview
Description
4-Iodo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . It belongs to the class of indolin-2-one derivatives, which are known for their significant biological and pharmacological activities . The presence of an iodine atom at the 4-position and a methyl group at the 1-position of the indolin-2-one core structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:
Starting Material: 1-Methylindolin-2-one
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form indoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium)
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid)
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol)
Major Products Formed
Substitution Reactions: Substituted indolin-2-one derivatives
Oxidation Reactions: Oxo-indolin-2-one derivatives
Reduction Reactions: Indoline derivatives
Scientific Research Applications
4-Iodo-1-methylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a lead compound in
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
MQJFBYXTZKLMLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2I |
Origin of Product |
United States |
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